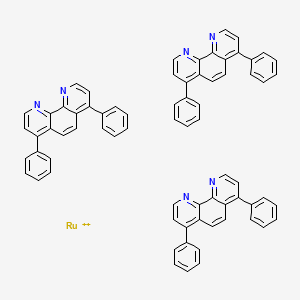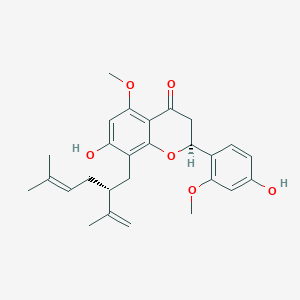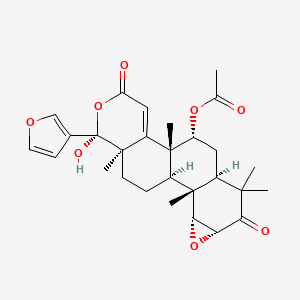
(-)-delta-Cadinene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-delta-cadinene is a member of the cadinene family of sesquiterpenes in which the double bonds are located at the 4-4a and 7-8 positions, and in which the isopropyl group at position 1 is cis to the hydrogen at the adjacent bridgehead carbon (the 1R,8aS-enantiomer). It is a cadinene and a delta-cadinene. It is an enantiomer of a (+)-delta-cadinene.
Applications De Recherche Scientifique
Anticancer Activity in Ovarian Cancer Cells
δ-Cadinene demonstrates potent anticancer activity, specifically against ovarian cancer cells (OVCAR-3). It achieves this by inducing apoptosis (cell death) and cell cycle arrest. The compound triggers various cellular changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear membrane rupture. Moreover, δ-Cadinene effectively halts the cell cycle in the sub-G1 phase in a dose-dependent manner. The activation of caspases, crucial proteins in the apoptosis pathway, further supports its role in inducing programmed cell death in cancer cells (Hui, Zhao, & Zhao, 2015).
Biosynthesis and Metabolic Engineering
Research into the synthesis of plant sesquiterpenes, like δ-Cadinene, in microorganisms such as Escherichia coli provides insights into the potential of these bacteria as biofactories for terpene production. Factors such as growth temperatures, carbon sources, and host strains have been explored to optimize the production of δ-Cadinene. However, the yield is significantly lower compared to other compounds like carotenoids, suggesting that the expression of the cyclase enzyme, rather than the supply of precursors, may be the limiting factor in the microbial synthesis of δ-Cadinene (Martin, Yoshikuni, & Keasling, 2001).
Role in Plant Defense Mechanisms
δ-Cadinene is intricately involved in plant defense mechanisms. Studies have identified its role as a precursor in the biosynthesis of hemigossypol, a compound involved in the defense of cotton plants against pathogens. The transformation of δ-Cadinene into hemigossypol is a critical step in the plant's response to infections, making it a significant compound in the phytoalexin biosynthesis pathway (Wang, Davila-Huerta, & Essenberg, 2003).
Propriétés
Nom du produit |
(-)-delta-Cadinene |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m1/s1 |
Clé InChI |
FUCYIEXQVQJBKY-UKRRQHHQSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@H](CCC(=C2CC1)C)C(C)C |
SMILES canonique |
CC1=CC2C(CCC(=C2CC1)C)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



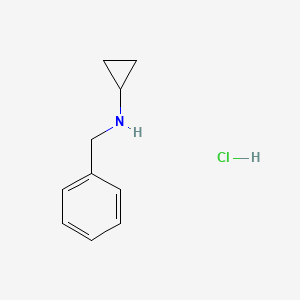
![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

![(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1253591.png)
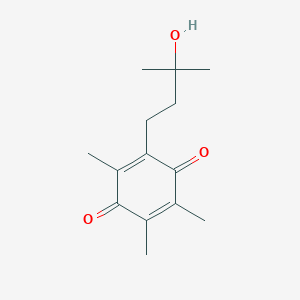

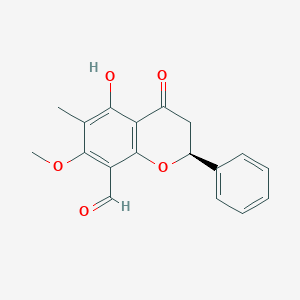
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)

![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)
